N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide
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Overview
Description
Saframycin D is a member of the tetrahydroisoquinoline alkaloids, a class of natural products known for their complex structures and potent biological activities. This compound is particularly noted for its antitumor properties, making it a subject of interest in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Saframycin D involves a chemo-enzymatic approach that integrates chemical synthesis with enzymatic transformations. This method allows for precise control over chemo-, regio-, stereo-, and enantio-selectivity while minimizing the use of protecting groups .
Industrial Production Methods
Industrial production of Saframycin D is less common due to its complex structure. advances in gene analysis, gene synthesis, and genetic databases have propelled late-stage functionalization using enzymes such as P450s for site- and stereoselective oxidation of natural product scaffolds .
Chemical Reactions Analysis
Types of Reactions
Saframycin D undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Substitution reagents: Such as halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions include various derivatives of Saframycin D, which can exhibit different biological activities .
Scientific Research Applications
Saframycin D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying complex natural product synthesis.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its antitumor properties and potential as a chemotherapeutic agent.
Industry: Utilized in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Saframycin D involves its interaction with DNA, leading to the inhibition of DNA replication and transcription. This interaction is mediated by the formation of covalent bonds with the DNA molecule, resulting in the stabilization of the DNA-drug complex . The molecular targets and pathways involved include the inhibition of topoisomerase enzymes, which are crucial for DNA replication .
Comparison with Similar Compounds
Similar Compounds
Saframycin A: Another member of the tetrahydroisoquinoline alkaloids with similar antitumor properties.
Ecteinascidin 743: Shares the central pentacyclic core with Saframycin D but differs in the oxidation state of its terminal rings.
Jorunnamycin A: A structurally related compound with potent biological activities.
Uniqueness
Saframycin D is unique due to its specific molecular structure and the precise enzymatic processes involved in its synthesis. Its potent antitumor activity and ability to form stable DNA-drug complexes make it a valuable compound for scientific research and therapeutic applications .
Properties
Molecular Formula |
C28H31N3O9 |
---|---|
Molecular Weight |
553.6 g/mol |
IUPAC Name |
N-[(16,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8,14-trioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl)methyl]-2-oxopropanamide |
InChI |
InChI=1S/C28H31N3O9/c1-10-21(33)13-7-14-20-18-19(22(34)11(2)27(40-6)25(18)37)23(35)16(30(20)4)9-31(14)15(8-29-28(38)12(3)32)17(13)24(36)26(10)39-5/h14-16,20,34,37H,7-9H2,1-6H3,(H,29,38) |
InChI Key |
JRGSNFZUTBSLSG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3C4CC5=C(C(N4CC(C2=O)N3C)CNC(=O)C(=O)C)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O)O |
Origin of Product |
United States |
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